molecular formula C9H11NO3 B15288253 (2R)-2-amino-2-hydroxy-3-phenylpropanoic acid

(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid

Katalognummer: B15288253
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: FOKAJXKQSPGMLN-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative with significant importance in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-hydroxy-3-phenylpropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of α-keto acids using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at high pressure and a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve enzymatic resolution techniques where racemic mixtures are separated using specific enzymes that selectively react with one enantiomer. This method is advantageous due to its high specificity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives like keto acids, amino alcohols, and substituted phenylpropanoic acids .

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (2R)-2-amino-2-hydroxy-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, influencing biological pathways. For example, it has been shown to interact with NMDA receptors, affecting neurotransmission and synaptic plasticity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-amino-3-hydroxypropanoic acid:

    (2R)-2-amino-3-phenylpropanoic acid: Lacking the hydroxyl group, this compound has different biological activities.

Uniqueness

(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its hydroxyl group allows for additional hydrogen bonding and reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C9H11NO3

Molekulargewicht

181.19 g/mol

IUPAC-Name

(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid

InChI

InChI=1S/C9H11NO3/c10-9(13,8(11)12)6-7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12)/t9-/m1/s1

InChI-Schlüssel

FOKAJXKQSPGMLN-SECBINFHSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@](C(=O)O)(N)O

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)O)(N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.